Oxonan-2-ol

Description

Significance of Nine-Membered Cyclic Systems in Organic Chemistry

Nine-membered cyclic systems, such as the oxonane (B1215061) ring of Oxonan-2-ol, hold a special place in organic chemistry due to their unique conformational properties and their presence in the core structure of various natural products. The synthesis of these medium-sized rings is often challenging due to entropic and enthalpic barriers. However, their study has led to the development of novel synthetic strategies, particularly those involving transannular reactions, where a bond is formed across the ring.

Research has demonstrated that nine-membered rings can serve as versatile platforms for constructing complex bicyclic and bridged systems. For instance, transannular cyclizations across a cyclononene (B11951088) ring have been employed to generate diverse natural product-like structures, including bicyclo[5.3.1] and bicyclo[4.3.0] systems. rsc.org The conformation of the nine-membered ring is a critical factor that dictates the feasibility and outcome of these reactions. rsc.org Furthermore, the formation of nine-membered cyclic ethers with specific double bond geometries has been observed in ring-closing metathesis (RCM) reactions, highlighting the influence of stereochemistry on the ring's properties. researchgate.net The study of such systems is crucial for advancing the synthesis of complex molecules and understanding the principles of chemical reactivity. thieme-connect.comresearchgate.net

Historical Context of Related Oxa-Heterocycles Research

The field of heterocyclic chemistry, which encompasses oxa-heterocycles like this compound, has a rich history dating back to the 19th century. wikipedia.org Early milestones include the synthesis of furfural (B47365) (a furan (B31954) derivative) from starch in 1832 and the isolation of pyrrole (B145914) from the dry distillation of bones in 1834. wikipedia.org These discoveries laid the groundwork for understanding the structure and reactivity of ring systems containing heteroatoms.

Oxa-heterocycles, in particular, have been a subject of continuous interest due to their prevalence in biologically active compounds and their utility as synthetic intermediates. eurekaselect.comresearchgate.netrsc.orgnih.gov The development of synthetic methods for smaller ring oxa-heterocycles, such as oxiranes (three-membered rings) and tetrahydrofuran (B95107) (five-membered rings), has been extensive. libretexts.org For instance, the ring-opening reactions of oxiranes are fundamental transformations in organic synthesis. libretexts.org

While smaller and larger ring systems have been studied in depth, medium-sized rings like oxonane have historically received less attention due to the synthetic challenges they present. However, advances in synthetic methodologies, including metal-catalyzed reactions, have made these systems more accessible. eurekaselect.com The synthesis of the related nine-membered lactone, oxonan-2-one (also known as η-caprylolactone), has been reported through methods such as the Baeyer-Villiger oxidation of cyclooctanone (B32682). chemicalbook.com This demonstrates that the underlying oxonane skeleton is synthetically achievable.

Current Academic Gaps and Research Imperatives Pertaining to this compound

Despite the general importance of nine-membered rings and oxa-heterocycles, a survey of the scientific literature reveals a significant research gap concerning this compound itself. snhu.eduyoutube.comyoutube.comyoutube.comyoutube.com There is a stark lack of published data on its synthesis, physical and chemical properties, and potential applications.

The primary evidence for the existence of a substituted this compound derivative comes from a study on the biodegradation of 4-n-nonylphenol by the fungus Metarhizium robertsii. researchgate.net In this study, a metabolite was identified as 9-[hydroxy(4-hydroxyphenyl)methyl]this compound. researchgate.netlodz.plresearchgate.net The proposed structure was based on mass spectrometry data, which suggested the formation of a cyclic aliphatic substructure. researchgate.netresearchgate.net This finding is significant as it not only confirms the formation of the this compound ring system in a biological context but also hints at potential enzymatic pathways for its synthesis.

The absence of dedicated research on the parent compound, this compound, presents several imperatives for the academic community:

Development of Synthetic Routes: There is a clear need for the development of robust and efficient synthetic methods to access this compound and its derivatives. This would enable further investigation of its properties and reactivity.

Characterization of Physicochemical Properties: Basic data on the physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and spectral data, are currently unavailable. The generation of this information is a fundamental prerequisite for any further research.

Exploration of Reactivity and Potential Applications: Once synthesized, the reactivity of this compound could be explored. For example, its hydroxyl and ether functionalities could be manipulated to create more complex molecules. Given the biological activity of many other heterocycles, investigating the potential bioactivity of this compound and its derivatives would be a logical next step.

Structure

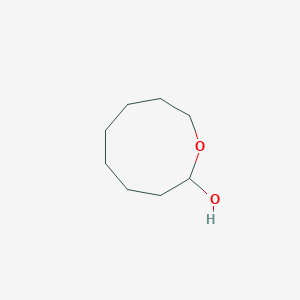

2D Structure

Properties

IUPAC Name |

oxonan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c9-8-6-4-2-1-3-5-7-10-8/h8-9H,1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJSJMHKZSVVPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(OCCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10543594 | |

| Record name | Oxonan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143211-13-6 | |

| Record name | Oxonan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Oxonan 2 Ol and Its Core Structure

Strategies for Nine-Membered Cyclic Ether Ring Formation

The construction of the nine-membered oxonane (B1215061) ring is the principal challenge in the synthesis of oxonan-2-ol. The choice of strategy is dictated by the desired substitution pattern, available starting materials, and the need for high efficiency. Methodologies are broadly categorized into direct macrocyclization of linear precursors and more complex cascade or annulation sequences.

Macrocyclization involves the intramolecular reaction of a suitably functionalized acyclic precursor to form the target ring. These reactions are typically performed under high-dilution conditions to favor the intramolecular pathway over competing intermolecular polymerization.

Ring-Closing Metathesis (RCM): RCM has emerged as a powerful and reliable method for forming medium-sized rings. The synthesis of an oxonane ring via RCM requires a linear precursor containing two terminal alkenes, with an ether oxygen appropriately positioned within the chain. For instance, a precursor such as 1-((allyloxy)methyl)-hept-6-en-1-ol could be subjected to a ruthenium-based catalyst (e.g., Grubbs' or Hoveyda-Grubbs catalysts) to forge the nine-membered ring. The resulting cyclic enol ether can then be hydrated or hydroborated-oxidized to yield this compound. The high functional group tolerance and predictable reactivity of RCM catalysts make this a favored approach.

Intramolecular Williamson Ether Synthesis: This classical approach relies on the intramolecular S_N2 reaction between a terminal alkoxide and an alkyl halide or sulfonate ester. A linear C9 precursor, such as 9-bromononan-2-ol (with the C2 hydroxyl protected), can be treated with a non-nucleophilic base (e.g., NaH, KHMDS) to induce cyclization. The primary challenge is the significant entropic barrier; however, the use of cesium salts (the "cesium effect") can promote cyclization by templating the linear precursor into a favorable conformation.

Macrolactonization and Subsequent Reduction: An indirect yet highly effective route involves the initial formation of the corresponding lactone, oxonan-2-one. A linear precursor, 8-hydroxynonanoic acid, is cyclized using esterification promoters like Yamaguchi's reagent (2,4,6-trichlorobenzoyl chloride) or Shiina's reagent (2-methyl-6-nitrobenzoic anhydride). The resulting nine-membered lactone, oxonan-2-one, is a stable intermediate that can be selectively reduced to the target hemiacetal, this compound. This reduction is typically achieved using sterically hindered reducing agents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78 °C) to prevent over-reduction to the corresponding diol.

| Method | Required Precursor | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Acyclic diene with internal ether linkage | Grubbs' or Hoveyda-Grubbs catalysts; High dilution | High functional group tolerance; Mild conditions; Predictable | Requires synthesis of diene precursor; Potential for E/Z selectivity issues |

| Intramolecular Williamson Ether Synthesis | Acyclic chain with terminal alcohol and leaving group | NaH, KHMDS, Cs₂CO₃; High dilution | Conceptually simple; Utilizes classical transformations | Entropically disfavored; Prone to intermolecular side reactions |

| Macrolactonization-Reduction | ω-Hydroxy acid (e.g., 8-hydroxynonanoic acid) | 1. Yamaguchi or Shiina reagent; 2. DIBAL-H (-78 °C) | Reliable and high-yielding; Accesses stable lactone intermediate | Two-step process from hydroxy acid; Requires careful control of reduction |

Cascade reactions offer an elegant and atom-economical alternative to stepwise macrocyclization by forming multiple bonds in a single synthetic operation.

Radical Cyclizations: An 8-exo-trig radical cyclization can be employed to construct the oxonane ring. A precursor containing a radical precursor (e.g., an alkyl iodide) and a radical acceptor (e.g., an alkene or alkyne) separated by an appropriate ether-containing tether can be cyclized. For example, treatment of an (iodoalkoxy)alkene with a radical initiator system like tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN) can trigger the cyclization cascade to furnish the nine-membered ring.

Cationic Cyclizations (Prins-type): Prins-type cyclizations, initiated by a Lewis acid, can effectively form large-ring ethers. A linear precursor containing a terminal alkene or alkyne and a tethered aldehyde or acetal (B89532) can be cyclized. The Lewis acid activates the carbonyl group, which is then attacked by the tethered nucleophilic alkene, with the resulting carbocation being trapped by the internal ether oxygen to close the ring. This strategy allows for the concurrent formation of the ring and installation of functionality.

Stereoselective Synthesis of this compound

This compound possesses a stereogenic center at the C2 position. The synthesis of enantiomerically pure or enriched this compound is critical for its application as a chiral building block and requires precise control over stereochemistry.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product.

Asymmetric Reduction of Oxonan-2-one: The most direct catalytic approach to chiral this compound is the asymmetric reduction of its corresponding lactone, oxonan-2-one. Chiral transition metal complexes, such as those developed by Noyori and co-workers (e.g., RuCl₂[(R)-BINAP]), can hydrogenate the carbonyl group of the lactone with high enantioselectivity. The choice of the catalyst's ligand chirality ((R)- vs. (S)-BINAP) dictates whether the (R)- or (S)-enantiomer of this compound is formed.

Asymmetric Hydroformylation-Cyclization: A more convergent strategy involves the rhodium-catalyzed asymmetric hydroformylation of an unsaturated precursor like 8,9-epoxy-1-nonene. The hydroformylation introduces a chiral aldehyde, which can undergo spontaneous or acid-catalyzed intramolecular cyclization with the epoxide oxygen to form the chiral oxonane ring system.

These methods rely on the use of stoichiometric amounts of a chiral molecule to direct the stereochemical outcome of a reaction.

Chiral Auxiliary-Controlled Synthesis: In this approach, a chiral auxiliary is covalently attached to an acyclic precursor to guide the stereoselective formation of a key stereocenter. For example, an Evans' chiral oxazolidinone can be used to control the stereochemistry of an alkylation reaction on a linear chain, setting a stereocenter that will ultimately become part of the oxonane ring. After the stereocenter is set, the auxiliary is cleaved, and the precursor is carried forward to the cyclization step. While effective, this method is less atom-economical due to the stoichiometric use and subsequent removal of the auxiliary.

Chiral Reagent-Based Reduction: The reduction of the prochiral lactone, oxonan-2-one, can be achieved with high stereocontrol using stoichiometric chiral reducing agents. The Corey-Bakshi-Shibata (CBS) reduction, which employs a catalytic amount of a chiral oxazaborolidine and a stoichiometric borane (B79455) source (e.g., BH₃·SMe₂), is a well-established method for the asymmetric reduction of ketones to alcohols. This protocol can be applied directly to oxonan-2-one to yield either (R)- or (S)-oxonan-2-ol in high enantiomeric excess, depending on the proline-derived catalyst used.

| Approach | Principle | Typical Reagents/Systems | Pros | Cons |

|---|---|---|---|---|

| Asymmetric Catalysis | Sub-stoichiometric chiral catalyst generates enantiomeric excess | Noyori's Ru-BINAP catalysts; Chiral Rh-phosphine complexes | High atom economy; Small amount of chiral material needed | Catalyst development can be complex; Optimization required |

| Chiral Auxiliary | Stoichiometric chiral molecule temporarily attached to substrate | Evans' oxazolidinones; Myers' pseudoephedrine | High reliability and predictability; Well-established protocols | Poor atom economy; Requires extra steps for attachment/removal |

| Chiral Reagent | Stoichiometric chiral reagent transfers chirality | CBS reduction (chiral oxazaborolidine); Alpine Borane | Excellent enantioselectivity; Commercially available reagents | Generates stoichiometric chiral waste; Can be expensive |

Precursor Chemistry and Functional Group Interconversions Leading to this compound

The success of any cyclization strategy hinges on the efficient synthesis of the required acyclic precursor. This involves a series of standard organic transformations and strategic functional group interconversions (FGIs).

A common starting point for a linear C9 precursor is a commercially available long-chain diol, such as 1,8-octanediol. A typical synthetic sequence might involve:

Monoprotection: Selective protection of one hydroxyl group (e.g., as a silyl (B83357) ether like TBDMS) to allow for differential functionalization of the two ends.

Chain Extension: Oxidation of the free alcohol to an aldehyde (e.g., using Dess-Martin periodinane), followed by a Wittig reaction or Grignard addition to add the final carbon atom and introduce necessary functionality (e.g., a terminal alkene for RCM or a carboxylate for macrolactonization).

Functional Group Manipulation: Conversion of terminal groups to those required for cyclization. For Williamson etherification, a terminal alcohol is converted to a good leaving group, such as a tosylate (using TsCl, pyridine) or mesylate (using MsCl, Et₃N).

Key FGIs directly relevant to the final steps of this compound synthesis include:

Lactone to Hemiacetal: This is the most critical FGI in syntheses proceeding via a lactone intermediate. The reduction of oxonan-2-one with one equivalent of DIBAL-H at low temperature cleanly affords this compound. The use of excess reagent or higher temperatures leads to the over-reduced product, nonane-1,8-diol.

Cyclic Ether to Hemiacetal: The parent oxonane ring can be oxidized at the C2 position (alpha to the ether oxygen) to generate the lactone oxonan-2-one. Reagents such as ruthenium(III) chloride with sodium periodate (B1199274) (RuCl₃/NaIO₄) are effective for this transformation. The resulting lactone can then be reduced stereoselectively to access either enantiomer of this compound, as described previously. This oxidation-reduction sequence provides a powerful method for installing the C2-hydroxyl group late in the synthesis.

Reduction Pathways to Cyclic Alcohols

The most direct route to this compound is the partial reduction of its corresponding lactone, oxocan-2-one. This transformation requires careful selection of reducing agents to prevent over-reduction to the diol (octane-1,8-diol).

Diisobutylaluminium hydride (DIBAL-H) is a widely used reagent for the reduction of lactones to lactols. scribd.comwikipedia.org It is an electrophilic reducing agent that can be used with high selectivity at low temperatures. scribd.com The reaction mechanism involves the coordination of the aluminum center to the carbonyl oxygen of the lactone. This is followed by the transfer of a hydride ion to the carbonyl carbon, forming a stable tetrahedral intermediate at low temperatures, such as -78 °C. scribd.com This intermediate is then hydrolyzed during aqueous workup to yield the final lactol product, this compound. scribd.comdigimat.in Careful control of reaction conditions, particularly temperature, is crucial, as higher temperatures can lead to the transfer of a second hydride, resulting in the formation of the corresponding diol. scribd.comdigimat.in

Other metal hydrides can also be employed, though they may require more stringent control to achieve the desired selectivity. For instance, lithium triethylborohydride has been shown to reduce sugar lactones to their corresponding hemiacetals in high yields. nih.gov While sodium borohydride (B1222165) (NaBH₄) can be effective, it often requires acidic conditions to prevent over-reduction, which can be problematic for sensitive substrates. nih.gov The choice of reagent and conditions is often dictated by the specific substrate and desired scale of the reaction. nih.govgoogle.com

| Reducing Agent | Typical Conditions | Selectivity for Lactol | Key Considerations | Reference |

|---|---|---|---|---|

| Diisobutylaluminium hydride (DIBAL-H) | -78 °C in an aprotic solvent (e.g., Toluene, CH₂Cl₂) | High | Excellent for selective reduction; temperature control is critical to avoid over-reduction to the diol. | scribd.comwikipedia.orgdigimat.in |

| Lithium triethylborohydride (LTBH) | 0 °C in CH₂Cl₂ | High | Effective for sugar lactones; offers an alternative to DIBAL-H, potentially at more accessible temperatures. | nih.gov |

| Sodium borohydride (NaBH₄) | Aqueous acidic conditions or in methanol | Moderate to Low | Prone to over-reduction to the diol; conditions must be carefully controlled. | nih.govorganic-chemistry.org |

Baeyer-Villiger Oxidation Products as Intermediates in Ring Expansion

The precursor to this compound via reduction is the lactone oxocan-2-one. A primary method for synthesizing this eight-membered lactone is through the Baeyer-Villiger oxidation of the corresponding cyclic ketone, cyclooctanone (B32682). organicchemistrytutor.comchemistrysteps.com This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, effectively expanding the ring and converting the ketone into a lactone. organicchemistrytutor.com

The classic Baeyer-Villiger oxidation utilizes peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). chemistrysteps.com The mechanism begins with the protonation of the ketone's carbonyl group, which is then attacked by the peroxy acid to form a tetrahedral intermediate known as the Criegee intermediate. chemistrysteps.com This is followed by a concerted rearrangement where one of the alkyl groups migrates from carbon to oxygen, displacing a carboxylate leaving group and forming the lactone. chemistrysteps.com

Modern advancements focus on catalytic and more environmentally benign methods. nih.gov Hydrogen peroxide is an attractive oxidant due to its low cost and the fact that its only byproduct is water. mdpi.com However, H₂O₂ is a weaker oxidant than peroxy acids and typically requires a catalyst to activate either the ketone or the peroxide itself. mdpi.com Lewis acids (e.g., Sn-zeolites, AlCl₃) and Brønsted acids have been successfully used to catalyze the Baeyer-Villiger oxidation of cycloketones with hydrogen peroxide, offering high yields and selectivity. mdpi.comresearchgate.netrsc.org

| Oxidant/Catalyst System | Solvent | Temperature | Yield of Oxocan-2-one (%) | Reference |

|---|---|---|---|---|

| Ag/WO₃ nanobars / H₂O₂ | Acetonitrile (B52724) | 80 °C | 88% | chemicalbook.com |

| AlCl₃ / H₂O₂ | Ethanol | 70 °C | High Conversion/Selectivity | researchgate.net |

| Sn-MCM-41 / H₂O₂ | - | - | High Chemoselectivity | rsc.org |

| Oxone / Buffered Water (pH 7) | Water | Room Temp | High | organic-chemistry.orgacs.org |

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its precursors provides a clear context for applying green chemistry principles. The focus is on developing sustainable pathways that minimize waste, avoid hazardous reagents, and improve energy efficiency.

In the Baeyer-Villiger oxidation step, a significant green advancement is the replacement of stoichiometric peroxy acids with catalytic systems using hydrogen peroxide or molecular oxygen as the terminal oxidant. nih.govacs.orgajol.info Using H₂O₂ is highly advantageous as it generates water as the sole byproduct, improving atom economy. mdpi.com Catalysts like tin-containing zeolites (e.g., Sn-beta) or supported metal catalysts are often recyclable and exhibit high activity and selectivity. mdpi.comresearchgate.net Another green approach involves using Oxone (potassium peroxymonosulfate) in water, which avoids the need for organic solvents and hazardous peracids. organic-chemistry.orgacs.org This method has been shown to convert cyclic ketones to lactones efficiently under neutral pH conditions, which also prevents the hydrolysis of the lactone product. organic-chemistry.orgacs.org

Biocatalysis offers another powerful green alternative for both the oxidation and reduction steps. researchgate.net Baeyer-Villiger monooxygenases (BVMOs) are enzymes that can catalyze the oxidation of ketones to lactones with high regio- and enantioselectivity under mild conditions, using molecular oxygen. researchgate.netmdpi.com Similarly, alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) can be used for the selective reduction of the intermediate lactone to the desired lactol, often with high stereoselectivity. researchgate.netacs.org Chemoenzymatic processes, which combine chemical and enzymatic steps, can create highly efficient and sustainable synthetic routes to complex molecules like this compound and its derivatives. plos.orgthieme-connect.comnih.govrsc.org These enzymatic methods operate under mild temperatures and pH, reducing energy consumption and the formation of unwanted byproducts. nih.gov

Mechanistic Investigations of Oxonan 2 Ol Transformations

Ring-Opening and Ring-Closing Equilibrium Mechanisms

The structure of oxonan-2-ol, a cyclic hemiacetal, inherently contains the potential for a dynamic equilibrium between its closed-ring form and an open-chain hydroxy aldehyde. This ring-chain tautomerism is a fundamental characteristic of hemiacetals and is influenced by various factors, including the solvent, temperature, and the presence of acid or base catalysts.

Hemiacetal/Lactone Interconversions (Conceptual relevance with oxonan-2-one)

This compound exists in equilibrium with its corresponding open-chain form, 8-hydroxyoctanal (B1654321). This equilibrium is a classic example of ring-chain tautomerism. While in its cyclic form, this compound is a hemiacetal, its open-chain tautomer possesses both a hydroxyl and an aldehyde functional group. The position of this equilibrium is sensitive to the substitution pattern and conformational effects within the nine-membered ring. For larger ring systems, the open-chain form can be significantly populated. nih.gov

The interconversion with the corresponding lactone, oxonan-2-one, does not occur directly from the hemiacetal in a single step. Instead, it proceeds via the open-chain 8-hydroxyoctanal. The subsequent oxidation of the aldehyde group of 8-hydroxyoctanal leads to 8-hydroxyoctanoic acid, which can then undergo intramolecular esterification (lactonization) to form the nine-membered lactone, oxonan-2-one. Conversely, the reduction of oxonan-2-one would yield this compound. The enzymatic oxidation of lactols to lactones is a known biotransformation, highlighting the biological relevance of this transformation pathway. researchgate.net

The direct oxidation of the hemiacetal form to the lactone is also possible using specific oxidizing agents. For instance, reagents like methyl(trifluoromethyl)dioxirane (B1250162) (TFDO) have been shown to oxidize cyclic hemiacetals to their corresponding lactones. stackexchange.com This proceeds without needing to isolate the open-chain aldehyde.

Table 1: Equilibrium Components and Related Structures

| Compound Name | Formula | Structure Type | Role in Equilibrium |

|---|---|---|---|

| This compound | C₈H₁₆O₂ | Cyclic Hemiacetal (Lactol) | Closed-ring form |

| 8-Hydroxyoctanal | C₈H₁₆O₂ | Hydroxy Aldehyde | Open-chain tautomer |

| Oxonan-2-one | C₈H₁₄O₂ | Lactone (Cyclic Ester) | Oxidation product |

| 8-Hydroxyoctanoic acid | C₈H₁₆O₃ | Hydroxy Carboxylic Acid | Intermediate to lactone |

Acid-Catalyzed and Base-Catalyzed Ring Dynamics

The dynamic equilibrium between this compound and 8-hydroxyoctanal is significantly influenced by catalysis.

Acid Catalysis: In the presence of an acid, the oxygen atom of the hemiacetal hydroxyl group is protonated, converting the hydroxyl into a good leaving group (water). libretexts.org Subsequent cleavage of the C-O bond results in the formation of a resonance-stabilized carbocation, which is then attacked by water to form the protonated aldehyde. Deprotonation yields the open-chain hydroxy aldehyde. The entire process is reversible, with the acid also catalyzing the cyclization of the hydroxy aldehyde back to the hemiacetal by protonating the aldehyde's carbonyl oxygen, rendering the carbonyl carbon more electrophilic for attack by the terminal hydroxyl group. libretexts.org

Base Catalysis: Under basic conditions, the mechanism involves the deprotonation of the hemiacetal hydroxyl group to form an alkoxide. This is followed by the ring-opening to yield an enolate of the aldehyde. Subsequent protonation of the enolate gives the hydroxy aldehyde. nih.gov The reverse reaction, the base-catalyzed cyclization, proceeds via deprotonation of the terminal hydroxyl group of the open-chain form, which then acts as a nucleophile, attacking the aldehyde carbonyl. vanderbilt.edu

The kinetics of such ring-chain interconversions have been studied for similar systems, revealing that general base catalysis is often observed. nih.gov

Reaction Pathways Involving the Secondary Hydroxyl Group

The secondary hydroxyl group at the C-2 position of this compound is a key site for various chemical transformations, including oxidation and substitution reactions.

Oxidation Pathways to Ketones and Carboxylic Acids

The secondary alcohol functionality of this compound can be oxidized to a ketone. This transformation would yield oxonan-2-one, the corresponding lactone. Common oxidizing agents for converting secondary alcohols to ketones include chromic acid (H₂CrO₄), pyridinium (B92312) chlorochromate (PCC), and Dess-Martin periodinane (DMP). libretexts.org The mechanism of oxidation with chromic acid typically involves the formation of a chromate (B82759) ester intermediate. A subsequent E2-like elimination, where a base removes the proton from the carbon bearing the oxygen, leads to the formation of the ketone and a reduced chromium species. rutgers.edu

Further oxidation to a carboxylic acid from the secondary alcohol is not a direct process. It would necessitate the cleavage of a carbon-carbon bond, which requires harsh conditions. However, as discussed in section 3.1.1, the open-chain tautomer, 8-hydroxyoctanal, can be readily oxidized. Oxidation of the aldehyde group in 8-hydroxyoctanal with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or under Jones oxidation conditions (CrO₃ in aqueous acetone/sulfuric acid) would yield 8-hydroxyoctanoic acid. geeksforgeeks.org This hydroxy acid can then cyclize to form the lactone oxonan-2-one.

Table 2: Oxidation Products of this compound and its Tautomer

| Starting Material | Oxidizing Agent | Major Product | Product Type |

|---|---|---|---|

| This compound | PCC, DMP, or H₂CrO₄ | Oxonan-2-one | Ketone (Lactone) |

| 8-Hydroxyoctanal | KMnO₄ or Jones Reagent | 8-Hydroxyoctanoic acid | Carboxylic Acid |

Nucleophilic and Electrophilic Reactions at the Hydroxyl Center

The hydroxyl group of this compound can participate in both nucleophilic and electrophilic reactions.

Nucleophilic Reactions: The oxygen atom of the hydroxyl group possesses lone pairs of electrons, making it nucleophilic. It can attack various electrophiles. For instance, in the presence of a base, the hydroxyl group can be deprotonated to form a more potent nucleophile, an alkoxide. This alkoxide can then react with alkyl halides in a Williamson-ether-synthesis-type reaction to form an ether. Esterification is another key reaction, where the hydroxyl group attacks an acyl chloride or an acid anhydride (B1165640) to form an ester. libretexts.org

Electrophilic Reactions: To make the hydroxyl group's carbon atom electrophilic and susceptible to attack by a nucleophile, the hydroxyl group must first be converted into a good leaving group. In acidic media, the hydroxyl group can be protonated to form an oxonium ion (-OH₂⁺), which can then be displaced by a nucleophile like a halide ion in an Sₙ1 or Sₙ2 reaction. libretexts.org Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups. This allows for subsequent Sₙ2 displacement by a wide range of nucleophiles with inversion of stereochemistry. rutgers.edu

Rearrangement Processes within the Oxonane (B1215061) Framework

The nine-membered ring of the oxonane framework is classified as a medium-sized ring. Such rings are often subject to significant transannular strain, which can be a driving force for various rearrangement reactions. These rearrangements aim to form more stable, smaller ring systems, typically five- or six-membered rings.

For carbocations generated within the oxonane ring, for example, through the protonation of the hydroxyl group and loss of water under acidic conditions, transannular hydride shifts or alkyl shifts are possible. These shifts occur when a hydrogen atom or an alkyl group from one side of the ring migrates to the carbocationic center on the other side. Such transannular reactions are well-documented in cyclooctane (B165968) and cyclononane (B1620106) systems, often leading to the formation of bicyclic products. researchgate.net

Acid-catalyzed rearrangements of cyclooctanone (B32682) derivatives, for instance, have been shown to proceed through cascade pathways involving transannular cyclization followed by 1,2-alkyl shifts to yield complex polycyclic structures. nih.gov It is conceivable that under similar acidic conditions, this compound or its derivatives could undergo analogous rearrangements. For example, protonation of the ring oxygen followed by cleavage could generate a carbocation that initiates a transannular cyclization with a C-H bond on the opposite side of the ring. The specific products would be highly dependent on the conformation of the oxonane ring and the position of any substituents.

Stereochemistry and Conformational Analysis of Oxonan 2 Ol

Conformational Preferences of Nine-Membered Cyclic Ethers and Alcohols

Nine-membered rings, such as the oxonane (B1215061) core of oxonan-2-ol, are known for their high degree of conformational flexibility. nih.gov Unlike smaller, more rigid rings, they can adopt a multitude of conformations with similar energy levels. The presence of a heteroatom (oxygen) and a hydroxyl substituent in this compound further complicates this landscape. The synthesis of functionalized nine-membered carbocycles is a significant challenge for synthetic chemists, primarily due to their high ring strain. researchgate.net

The conformational landscape of nine-membered rings is often described by a pseudorotation pathway, which allows for the interconversion of various twist and boat-chair forms without passing through a high-energy planar transition state. researchgate.net For a nine-membered ring, there are 16 symmetrical conformations that can be characterized by three amplitude-phase pairs. researchgate.net These conformations can be mapped onto the surface of a helical tube that closes into a torus, providing a comprehensive visualization of the pseudorotation itinerary. researchgate.net

The energy barriers for these interconversions are generally low, leading to a dynamic equilibrium of multiple conformers at room temperature. The exact energy profile and the most populated conformations are highly dependent on the specific substitution pattern and the presence of heteroatoms. For this compound, the oxygen atom in the ring and the C2-hydroxyl group will significantly influence the torsional and transannular strains, thereby shaping the pseudorotational pathway. The introduction of an oxygen atom can lead to a preference for specific conformations that minimize dipole-dipole interactions and optimize orbital overlap, a phenomenon well-documented in smaller cyclic ethers.

Substituents on a nine-membered ring play a critical role in determining the preferred conformation by introducing steric and electronic effects. The primary driving force is the minimization of transannular strain, which arises from non-bonded interactions between substituents on non-adjacent carbon atoms. nih.gov

In the case of this compound, the hydroxyl group at the anomeric C2 position is of particular importance. Its orientation (axial vs. equatorial) is governed by a combination of steric hindrance and stereoelectronic effects, most notably the anomeric effect. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a cyclic ether to occupy the axial position, despite potential steric disadvantages. wikipedia.orgdypvp.edu.inscripps.edu This is due to a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen and the antibonding orbital (σ*) of the C-OH bond. While extensively studied in six-membered rings like tetrahydropyrans, the anomeric effect is also expected to influence the conformational equilibrium in the more flexible nine-membered ring of this compound.

The interplay of these factors means that the conformational preference of a substituted oxonane is a delicate balance. For instance, bulky substituents at other positions on the ring will likely force the ring into a conformation that places these groups in pseudo-equatorial positions to avoid unfavorable transannular interactions, which in turn will influence the preferred orientation of the C2-hydroxyl group.

Table 1: Factors Influencing the Conformational Stability of this compound

| Factor | Description | Predicted Effect on this compound |

|---|---|---|

| Ring Strain | The inherent strain in a nine-membered ring due to non-ideal bond angles and torsional strain. | Leads to a puckered, non-planar conformation. |

| Transannular Strain | Non-bonded interactions between atoms across the ring. | The ring will adopt a conformation that minimizes these interactions. |

| Anomeric Effect | The preference of the C2-hydroxyl group for the axial position due to stereoelectronic interactions with the ring oxygen. wikipedia.org | A significant population of the conformer with an axial hydroxyl group is expected. |

| Steric Hindrance | The repulsive interaction between the C2-hydroxyl group and other parts of the molecule. | Favors an equatorial orientation of the hydroxyl group. |

| Solvent Effects | The polarity of the solvent can influence the strength of the anomeric effect and other dipole-dipole interactions. dypvp.edu.in | Polar solvents may reduce the anomeric effect, shifting the equilibrium towards the equatorial conformer. |

Diastereoselective and Enantioselective Considerations in this compound Chemistry

The chirality of this compound, with a stereocenter at C2, and the potential for other stereocenters on the ring, makes it a target for stereoselective synthesis. The conformational flexibility of the nine-membered ring presents both challenges and opportunities for controlling the stereochemical outcome of reactions.

Diastereoselectivity: In reactions involving the formation or modification of this compound derivatives with multiple stereocenters, the existing stereochemistry of the molecule can direct the stereochemical outcome of the reaction. For example, in the synthesis of nine-membered ring lactams, which are structurally similar to lactols like this compound, the conformation of the medium-sized ring has been shown to control the regio- and diastereoselectivity of subsequent transannular reactions. nih.gov This principle of conformation-controlled diastereoselectivity is highly relevant to this compound. A substituent at a position other than C2 will cause the ring to adopt a preferred conformation, which in turn can lead to facial selectivity in reactions at the C2 carbonyl precursor or at other positions on the ring.

Enantioselectivity: The synthesis of a single enantiomer of this compound requires an enantioselective approach. Several strategies can be envisioned for this purpose, drawing from established methods for the synthesis of chiral medium-ring ethers and alcohols. One such strategy is the catalytic enantioselective cyclization of an appropriate acyclic precursor. nih.gov For example, the enantiocontrolled cyclization to form chiral seven- and eight-membered rings has been achieved using a single catalyst that can operate through different mechanisms depending on the ring size. nih.gov Similar strategies could potentially be adapted for the synthesis of nine-membered rings like oxonane.

Chiral Resolution Techniques for this compound Enantiomers

For a racemic mixture of this compound, separation of the enantiomers can be achieved through chiral resolution. Several techniques are applicable to the resolution of chiral alcohols and lactols. wikipedia.org

Formation of Diastereomeric Derivatives: A common method for chiral resolution involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomers. wikipedia.org These diastereomers have different physical properties and can be separated by techniques such as crystallization or chromatography. After separation, the chiral resolving agent is removed to yield the pure enantiomers of the original alcohol. For this compound, chiral carboxylic acids could be used to form diastereomeric esters.

Enzymatic Resolution: Enzymes are highly stereoselective catalysts and can be used to resolve racemic mixtures. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of this compound, allowing for the separation of the acylated and unreacted enantiomers. Dynamic kinetic resolution is an advanced enzymatic method that combines the resolution with in-situ racemization of the slower-reacting enantiomer, potentially allowing for a theoretical yield of 100% of the desired enantiomer. nih.gov

Chiral Chromatography: Chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used to separate enantiomers directly. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation.

Table 2: Potential Chiral Resolution Techniques for this compound

| Technique | Description | Applicability to this compound |

|---|---|---|

| Diastereomeric Salt Formation | Reaction with a chiral acid or base to form separable diastereomeric salts. | Not directly applicable as this compound is not acidic or basic enough for salt formation. |

| Diastereomeric Ester Formation | Reaction with a chiral carboxylic acid to form separable diastereomeric esters. | Highly applicable. The hydroxyl group of this compound can be esterified. |

| Enzymatic Kinetic Resolution | Use of an enzyme to selectively react with one enantiomer. | Applicable. Lipases are commonly used for the resolution of alcohols. |

| Dynamic Kinetic Resolution | Combination of enzymatic resolution with in-situ racemization. nih.gov | Potentially applicable for achieving high yields of a single enantiomer. |

| Chiral HPLC | Separation of enantiomers on a chiral stationary phase. | A powerful analytical and preparative tool for the separation of this compound enantiomers. |

Derivatization and Functionalization Strategies for Oxonan 2 Ol

Selective Functionalization of the Hydroxyl Group

The hemiacetal hydroxyl group is the most reactive site in oxonan-2-ol, prone to oxidation, substitution, and elimination reactions. Its selective functionalization is a key first step in many synthetic routes involving this scaffold.

Protection Group Strategies (e.g., silylation, acylation)

Protecting the hydroxyl group of this compound is often necessary to prevent unwanted side reactions during subsequent synthetic steps. bham.ac.uk The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its eventual removal. bham.ac.ukorganic-chemistry.org Common strategies include the formation of silyl (B83357) ethers and acyl derivatives (esters). utsouthwestern.edu

Silylation: Silyl ethers are among the most common protecting groups for alcohols due to their ease of formation, general stability, and straightforward removal under specific conditions, often using a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF). uwindsor.ca The steric and electronic properties of the silyl group can be tuned to control its stability.

Acylation: Acylation converts the hydroxyl group into an ester. This not only protects the alcohol but can also be a key step in stereoselective synthesis. Research into the dynamic kinetic diastereoselective acylation (DKDA) of lactols has provided powerful methods for controlling the stereochemistry at the anomeric center. figshare.comacs.orgacs.org Chiral catalysts can be used to selectively acylate one diastereomer of the lactol, overriding the molecule's intrinsic selectivity. acs.org

| Protecting Group Class | Example Group | Reagents for Protection | Conditions for Deprotection |

| Silyl Ethers | Trimethylsilyl (B98337) (TMS) | TMSCl, Imidazole, DMF | Mild acid (e.g., AcOH) or K₂CO₃/MeOH |

| tert-Butyldimethylsilyl (TBDMS/TBS) | TBDMSCl, Imidazole, DMF | TBAF, THF; or strong acid (e.g., HCl) | |

| Triisopropylsilyl (TIPS) | TIPSCl, Imidazole, DMF | TBAF, THF (slower than TBDMS) | |

| Acyl Groups (Esters) | Acetyl (Ac) | Acetic anhydride (B1165640), Pyridine or DMAP | Base (e.g., NaOMe, K₂CO₃) or Acid (H⁺) |

| Benzoyl (Bz) | Benzoyl chloride, Pyridine | Base (e.g., NaOH) or Acid (H⁺) | |

| Pivaloyl (Piv) | Pivaloyl chloride, Pyridine | Stronger conditions (e.g., LiAlH₄, DIBAL-H) |

Esterification and Etherification Methodologies

Beyond protection, the hydroxyl group can be permanently functionalized through esterification and etherification to build more complex molecules.

Esterification: This reaction involves coupling the this compound with a carboxylic acid, typically in the presence of an acid catalyst or a coupling agent. chemguide.co.uk The Fischer esterification, using an acid catalyst like sulfuric acid with heat, is a classic method. youtube.com For milder conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) are highly effective for a wide range of alcohols and acids. orgsyn.org Enzymatic esterification, using lipases, offers a green alternative with high selectivity. medcraveonline.com

Etherification: The formation of an ether bond at the anomeric carbon of this compound can be accomplished through various methods. A common approach is the Williamson ether synthesis, though this requires deprotonation of the alcohol and can be complicated by the hemiacetal's instability under strongly basic conditions. A more applicable method for structures like this compound is acid-catalyzed etherification with another alcohol, which proceeds via an oxocarbenium ion intermediate. Phenylselenide etherification, using 5-hexen-1-ol (B1630360) as a precursor to form tetrahydropyran (B127337) rings, demonstrates a cyclization-etherification strategy that can be adapted to other cyclic ethers. chemicalbook.com

Functionalization of the Oxonane (B1215061) Ring System

Modifying the C-H bonds of the oxonane ring itself is more challenging but offers a powerful route to introduce functionality at positions remote from the hydroxyl group.

Remote Functionalization Techniques

Remote functionalization involves activating a C-H bond at a distance from an existing functional group. In cyclic systems, this is often achieved using a directing group that positions a reactive species over a specific C-H bond through a macrocyclic transition state. scielo.br Palladium-catalyzed methods have been developed for the γ- and ε-arylation and alkenylation of cyclic enones, which proceed via silyl-dienol ether intermediates. nih.gov While not demonstrated directly on this compound, these template-assisted strategies provide a blueprint for achieving regioselective functionalization of large ring systems. scielo.brthieme-connect.com

C-H Activation Methodologies

Direct C-H activation is a powerful strategy for streamlining synthesis by avoiding pre-functionalized starting materials. scielo.brmdpi.com In the context of cyclic ethers, C-H bonds alpha to the ring oxygen are the most commonly targeted due to their relative weakness and the ability of the oxygen to coordinate to a metal catalyst. beilstein-journals.org

Recent advances have utilized photoredox catalysis in combination with nickel catalysts to achieve the arylation of α-oxy C(sp³)–H bonds in cyclic ethers with aryl bromides under mild conditions. beilstein-journals.org Another approach involves a free radical-initiated reaction between cyclic ethers and maleimide (B117702) iodides, which avoids the use of transition metal catalysts altogether. rsc.org While much of the research has focused on five- and six-membered rings like THF and pyran, the underlying principles are applicable to the oxonane system. beilstein-journals.orgrsc.org The development of catalysts for the remote C-H functionalization of cyclic amines also offers insights into strategies that could be adapted for large cyclic ethers like oxonane. thieme-connect.com

| Functionalization Strategy | Catalyst / Reagent | Coupling Partner | Target Position |

| α-Arylation | Ni-catalyst, Ir-photocatalyst | Aryl bromides | C-H alpha to ring oxygen |

| α-Alkylation | Ni-catalyst, Photoredox | Alkyl bromides | C-H alpha to ring oxygen |

| Radical Functionalization | AIBN or light (initiator) | Maleimide iodides | C-H alpha to ring oxygen |

| Remote Arylation | Palladium catalyst | Aryl halides | γ and ε positions (in related systems) |

Formation of Complex Conjugates and Probes

The derivatization of this compound and related lactol-containing structures is a key strategy for the synthesis of complex molecules and chemical probes. For instance, lactols derived from the Achmatowicz rearrangement are key intermediates in the de novo synthesis of carbohydrates. figshare.comnih.gov The controlled, stereoselective acylation of these lactols, followed by glycosidation, allows for the construction of complex oligosaccharides. acs.org

Furthermore, the oxonane ring itself is a structural motif found in various natural products. Syntheses of these compounds, such as those containing the oxonane framework, rely on the strategic functionalization of advanced intermediates. researchgate.net For example, the toxic principle of the multicolored Asian lady beetle, harmonine, features a complex structure built upon an initial oxonane derivative. rsc.orgrsc.org The derivatization of this compound can therefore serve as an entry point into the synthesis of biologically active molecules and molecular probes designed to interact with specific biological targets. The ability to introduce different functional groups through the methods described above allows for the generation of libraries of compounds for screening purposes.

Advanced Spectroscopic and Analytical Methodologies for Oxonan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is an indispensable tool for the structural analysis of oxonan-2-ol, providing granular insights into its atomic arrangement.

1D NMR (e.g., ¹H, ¹³C) for Structural Elucidation

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, offers fundamental information about the chemical environment of each atom within the this compound molecule.

In ¹H NMR, the chemical shifts (δ) of the protons are influenced by their local electronic environment. Protons attached to carbons adjacent to the oxygen atom, such as the anomeric proton at C2 and the protons at C7, are deshielded and thus appear at lower fields (higher ppm values). libretexts.org The remaining methylene (B1212753) protons in the ring exhibit more complex splitting patterns and chemical shifts in the upfield region. libretexts.org

¹³C NMR spectroscopy provides information on the carbon skeleton. libretexts.org The carbon atom of the hemiacetal group (C2) is characteristically found at a low field, typically in the range of 90-100 ppm, due to the deshielding effect of the two adjacent oxygen atoms. The carbon atom at C7, also bonded to an oxygen atom, appears at a lower field compared to the other ring carbons. docbrown.info The chemical shifts of the other carbon atoms in the oxepane (B1206615) ring (C3, C4, C5, C6) are observed at higher fields. docbrown.info

Table 1: Indicative ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H2 | ~4.5 - 5.0 | - |

| H3 | ~1.4 - 1.8 | ~25 - 35 |

| H4 | ~1.4 - 1.8 | ~20 - 30 |

| H5 | ~1.4 - 1.8 | ~20 - 30 |

| H6 | ~1.5 - 1.9 | ~30 - 40 |

| H7 | ~3.5 - 4.0 | ~60 - 70 |

| C2 | - | ~90 - 100 |

| C3 | - | ~25 - 35 |

| C4 | - | ~20 - 30 |

| C5 | - | ~20 - 30 |

| C6 | - | ~30 - 40 |

| C7 | - | ~60 - 70 |

Note: These are approximate values and can vary based on the solvent and experimental conditions. carlroth.com

2D NMR (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals from 1D NMR and determining the connectivity and stereochemistry of this compound. epfl.chyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edu Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. emerypharma.com This allows for the tracing of the proton connectivity throughout the oxepane ring, confirming the sequence of methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. emerypharma.com Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, providing a definitive assignment of the carbon skeleton based on the proton assignments. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule by observing long-range couplings. For this compound, HMBC can confirm the connectivity between the anomeric proton (H2) and the carbons of the oxepane ring (C3, C7), as well as correlations between the protons on one side of the ring and the carbons on the other.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule. libretexts.orgyoutube.com Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, typically within 5 Å, irrespective of whether they are directly bonded. acdlabs.com This is critical for establishing the relative orientation of substituents and the conformation of the seven-membered ring. For instance, NOESY can reveal interactions between the axial and equatorial protons on the same carbon atom and between protons on different parts of the ring that are spatially close due to the ring's conformation. youtube.comacdlabs.com

Mass Spectrometry (MS) Techniques for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. bioanalysis-zone.comthermofisher.com This precision allows for the determination of the exact molecular formula of this compound (C₆H₁₂O₂). By comparing the experimentally measured exact mass with the calculated mass for potential molecular formulas, the correct formula can be confidently assigned, distinguishing it from other compounds with the same nominal mass. brentford.hounslow.sch.uksemanticscholar.org

Table 2: Exact Mass of this compound

| Molecular Formula | Calculated Exact Mass |

| C₆H₁₂O₂ | 116.08373 |

Fragmentation Pattern Analysis (e.g., GC-MS, EI-MS)

When coupled with gas chromatography (GC-MS), electron ionization mass spectrometry (EI-MS) provides characteristic fragmentation patterns that serve as a "fingerprint" for the molecule. wisc.edutamuc.edu In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. orgchemboulder.com The fragmentation of cyclic hemiacetals like this compound often involves the cleavage of the bonds adjacent to the oxygen atoms. libretexts.org

Common fragmentation pathways for this compound can include:

Loss of a water molecule (H₂O) from the molecular ion.

Ring-opening followed by cleavage to produce various smaller charged fragments.

Alpha-cleavage, where the bond adjacent to the hemiacetal carbon is broken. tandfonline.comnih.gov

The resulting mass spectrum, with its unique pattern of fragment ions and their relative abundances, is invaluable for structural confirmation. chemguide.co.uk

Derivatization for Enhanced MS Sensitivity and Analysis

Due to the polar nature of the hydroxyl group in this compound, derivatization is often employed to improve its volatility and thermal stability for GC-MS analysis. thermofisher.comnih.gov Derivatization can also enhance the sensitivity of the analysis. nih.gov

Common derivatization techniques include:

Silylation: Reacting the hydroxyl group with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a trimethylsilyl (B98337) (TMS) ether. cabidigitallibrary.orgresearchgate.netsigmaaldrich.com This process replaces the active hydrogen with a nonpolar TMS group, increasing volatility. researchgate.netresearchgate.net

Acylation: Conversion of the hydroxyl group to an ester, for example, by reaction with an acylating agent. researchgate.net

Oximation: Reaction of the hemiacetal with hydroxylamine (B1172632) or a similar reagent to form an oxime, which can then be further derivatized. copernicus.org

These derivatization methods can lead to more distinct and interpretable mass spectra, aiding in the unequivocal identification and quantification of this compound in complex mixtures. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

For this compound, a cyclic hemiacetal, the key structural features for spectroscopic analysis are the hydroxyl (-OH) group and the nine-membered ether ring (C-O-C linkage). The IR spectrum is particularly useful for identifying the highly polar O-H bond, while Raman spectroscopy provides complementary information, especially for the less polar C-C and C-O backbone vibrations.

The most prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration, which typically appears as a strong and broad absorption band in the region of 3200–3600 cm⁻¹. libretexts.org The broadening of this peak is a direct consequence of intermolecular hydrogen bonding. savemyexams.com Another key feature is the C-O stretching vibration, which for secondary alcohols like this compound, is expected in the 1000–1300 cm⁻¹ region. libretexts.org The C-H stretching vibrations of the aliphatic ring structure are anticipated just below 3000 cm⁻¹.

The table below summarizes the expected vibrational modes for this compound.

| Functional Group | Vibrational Mode | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3200 - 3600 | 3200 - 3600 | Strong, Broad (IR); Weak (Raman) |

| C-H (Aliphatic) | Stretching | 2850 - 2960 | 2850 - 2960 | Strong |

| C-O (Alcohol) | Stretching | 1000 - 1300 | 1000 - 1300 | Strong (IR); Weak (Raman) |

| C-O-C (Ether) | Asymmetric & Symmetric Stretching | 1070 - 1150 | 1070 - 1150 | Strong (IR); Moderate (Raman) |

| C-C | Stretching | (Fingerprint Region) | (Fingerprint Region) | Weak (IR); Moderate-Strong (Raman) |

| CH₂ | Bending (Scissoring/Rocking) | 1450 - 1470 | 1450 - 1470 | Moderate |

This table presents predicted data based on characteristic functional group frequencies. Specific values for this compound may vary.

Advanced Chromatographic Separations (e.g., HPLC, GC) Coupled with Detection Methods

Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for the separation and quantification of organic molecules like this compound from complex mixtures. The choice between these methods often depends on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable technique for analyzing this compound, as it is non-destructive and operates at ambient temperature, thus avoiding potential thermal degradation. Given the polar nature of the hydroxyl group, hydrophilic interaction liquid chromatography (HILIC) is a viable approach. nih.gov A HILIC method would utilize a polar stationary phase (e.g., silica, polyhydroxy) and a mobile phase with a high concentration of a non-polar organic solvent like acetonitrile (B52724) mixed with a polar aqueous buffer. nih.gov Alternatively, reversed-phase (RP) HPLC using a non-polar stationary phase (e.g., C18) with a polar mobile phase (e.g., water/methanol or water/acetonitrile) could be employed, although retention might be limited without mobile phase modifiers.

A significant challenge in the HPLC analysis of this compound is detection. The molecule lacks a strong ultraviolet (UV) chromophore, making detection by standard UV-Vis detectors inefficient except at very low wavelengths (e.g., < 200 nm). More universal detectors, such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector, are better suited for this compound. nih.gov

| Parameter | Example HPLC-ELSD Conditions |

| Column | HILIC (e.g., Polyhydroxy-based), 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Isocratic: 85% Acetonitrile, 15% Water with 10 mM Ammonium Formate |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Evaporative Light Scattering Detector (ELSD) |

| Nebulizer Temperature | 40 °C |

| Evaporator Temperature | 60 °C |

| Gas Flow (Nitrogen) | 1.5 L/min |

This table represents a hypothetical HPLC method for the analysis of this compound.

Gas Chromatography (GC)

Direct GC analysis of cyclic hemiacetals like this compound is problematic. These molecules exist in equilibrium with their open-chain tautomers (hydroxy-aldehydes), and this equilibrium can lead to multiple, broad, or tailing peaks in a chromatogram. nih.govmasonaco.org Furthermore, their polarity and potential for thermal instability can result in poor chromatographic performance.

To overcome these issues, derivatization is a mandatory prerequisite for reliable GC analysis. nih.govmasonaco.org A common and effective strategy is a two-step process involving oximation followed by silylation. nih.gov First, the sample is treated with an oximation reagent like methoxyamine hydrochloride to convert the open-chain aldehyde form into a stable methoxime. Second, a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is added to convert the polar hydroxyl groups into non-polar trimethylsilyl (TMS) ethers. nih.govnih.gov This procedure yields a single, stable, and volatile derivative that is well-suited for GC-Mass Spectrometry (MS) analysis. GC-MS provides excellent separation efficiency and definitive identification based on the mass spectrum of the derivative. nih.govchalmers.se

| Parameter | Example GC-MS Conditions for Derivatized this compound |

| Derivatization | 1. Methoxyamine HCl in Pyridine; 2. MSTFA |

| Column | DB-5MS or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium at 1.0 mL/min |

| Injector Temperature | 280 °C |

| Oven Program | Initial 70 °C (hold 4 min), ramp at 5 °C/min to 300 °C (hold 5 min) |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Transfer Line Temp | 280 °C |

| Scan Range | 40 - 600 m/z |

This table represents a hypothetical GC-MS method for the analysis of derivatized this compound. nih.gov

Theoretical and Computational Chemistry Studies of Oxonan 2 Ol

Quantum Mechanical Calculations for Electronic Structure and Reactivity

There are currently no published studies detailing the use of quantum mechanical methods, such as Density Functional Theory (DFT) or other ab initio calculations, to investigate the electronic structure and reactivity of Oxonan-2-ol. Such studies would be invaluable for understanding the molecule's fundamental properties, including its molecular orbital energies (HOMO-LUMO gap), electron density distribution, and electrostatic potential. This information is crucial for predicting its reactivity in various chemical environments.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

The conformational landscape of this compound remains unexplored through computational means. Molecular mechanics and molecular dynamics (MD) simulations are powerful tools for identifying the most stable conformations of a molecule and understanding its dynamic behavior. For a flexible nine-membered ring system like oxonane (B1215061), these simulations could reveal the intricate interplay of steric and electronic effects that govern its three-dimensional structure and how it might interact with other molecules.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational prediction of spectroscopic parameters, particularly Nuclear Magnetic Resonance (NMR) chemical shifts, is a standard procedure for structure elucidation and verification. However, no theoretical predictions of the ¹H or ¹³C NMR spectra for this compound have been reported in the literature. Such calculations, often performed in conjunction with quantum mechanical methods, would be instrumental in interpreting experimental spectra and confirming the structure of the compound.

Reaction Mechanism Elucidation via Computational Pathways

The potential chemical transformations of this compound, such as its oxidation, reduction, or participation in ring-opening or ring-closing reactions, have not been investigated using computational methods. The elucidation of reaction mechanisms through the calculation of potential energy surfaces and the identification of transition states is a cornerstone of modern computational chemistry. These studies could provide deep insights into the feasibility and pathways of reactions involving this compound.

Thermodynamic and Kinetic Modeling of this compound Systems

A comprehensive understanding of any chemical system requires knowledge of its thermodynamic and kinetic properties. There is a notable lack of computational modeling to determine key parameters for this compound, such as its enthalpy of formation, Gibbs free energy, and the activation energies for potential reactions. Thermodynamic and kinetic modeling would provide a quantitative basis for understanding its stability and reactivity.

Biological and Biochemical Roles of Oxonan 2 Ol Derivatives Mechanistic Focus

Occurrence and Formation in Biochemical Pathways

The lactol, oxonan-2-ol, and its corresponding lactone tautomer, oxonan-2-one, are structures that can arise from various biochemical transformations, particularly through the metabolic activities of microorganisms on specific substrates.

Fungi are well-documented for their capacity to metabolize a wide array of chemical compounds, including xenobiotics and cyclic ethers. These processes often involve oxidative reactions that can lead to the formation of hydroxylated derivatives, including structures analogous to this compound.

A direct example of an this compound derivative being formed through fungal metabolism is observed in the biodegradation of 4-n-nonylphenol by the fungus Metarhizium robertsii. During this process, the fungus metabolizes the xenobiotic, and one of the unique metabolites identified is 9-[hydroxy(4-hydroxyphenyl)methyl]this compound. researchgate.net The formation of this compound is proposed to result from the stabilization of an intermediate through the formation of a cyclic aliphatic structure within the nonyl moiety of the parent compound. researchgate.net This biodegradation pathway is distinct compared to those observed in other fungi like Aspergillus versicolor and Gliocephalotrichum simplex. researchgate.net

The fungal degradation of other cyclic ethers provides further insight into the pathways that could generate such lactol structures. For instance, the filamentous fungus Graphium sp. can degrade tetrahydrofuran (B95107) (THF). This process is initiated by a cytochrome P450 monooxygenase, which hydroxylates the carbon atom adjacent to the ether oxygen, yielding 2-hydroxytetrahydrofuran—a five-membered ring lactol structurally related to this compound. erwiki.net Similarly, the fungus Cordyceps sinensis has been shown to degrade the cyclic ether 1,4-dioxane (B91453), breaking it down into metabolites like ethylene (B1197577) glycol, which are then funneled into the tricarboxylic acid (TCA) cycle. nih.gov These examples highlight a common fungal strategy of oxidative attack on ether linkages, which can generate hemiacetal (or lactol) intermediates.

| Fungal Species | Substrate | Key Metabolite(s) | Reference |

|---|---|---|---|

| Metarhizium robertsii | 4-n-nonylphenol | 9-[hydroxy(4-hydroxyphenyl)methyl]this compound | researchgate.net |

| Graphium sp. | Tetrahydrofuran (THF) | 2-Hydroxytetrahydrofuran | erwiki.net |

| Cordyceps sinensis | 1,4-Dioxane | Ethylene glycol, Glycolic acid, Oxalic acid | nih.gov |

| Colletotrichum acutatum, Botryodiplodia theobromae | Safrole, Dillapiole | Vicinal diols (e.g., Dihydroxydihydrosafrole) | redalyc.org |

The formation of the oxonan-2-one lactone ring, the tautomer of this compound, is primarily achieved enzymatically through the Baeyer-Villiger oxidation of a corresponding cyclic ketone (cyclooctanone). This reaction is catalyzed by a specific class of enzymes known as Baeyer-Villiger monooxygenases (BVMOs). researchgate.net BVMOs are flavin-dependent enzymes that insert an oxygen atom adjacent to a carbonyl group, converting ketones into esters and cyclic ketones into lactones. researchgate.net This biocatalytic transformation is considered a "green chemistry" method for producing chiral lactones, which are valuable intermediates in synthesis. researchgate.net

In addition to naturally occurring BVMOs, laboratory-engineered enzymes have been developed to synthesize lactone structures. Variants of cytochrome P450 enzymes have been engineered to function as "carbene transferases." caltech.edunsf.gov These biocatalysts can catalyze intramolecular C-H bond insertions to assemble diverse lactone structures from simple starting materials. Specifically, engineered variants like P411-LAS-5264 have been shown to produce seven-membered ε-lactones, which include the oxonan-2-one framework. caltech.edunsf.gov The involvement of cytochrome P450 is also implicated in the fungal biotransformation of zearalenone (B1683625) and its derivatives by Cordyceps species, where P450 enzymes catalyze oxidation reactions. researchgate.net

| Enzyme Class | Specific Enzyme Example | Substrate | Product | Reference |

|---|---|---|---|---|

| Baeyer-Villiger Monooxygenase (BVMO) | Cyclohexanone monooxygenase | Cyclic ketones (e.g., Cyclooctanone) | Lactones (e.g., Oxonan-2-one) | researchgate.netuc.cl |

| Engineered Cytochrome P450 | P411-LAS-5264 | Diazo ester precursors | Seven-membered ε-lactones | caltech.edunsf.gov |

| Cytochrome P450 | Fungal P450 from M. robertsii | 4-n-nonylphenol | 9-[hydroxy(4-hydroxyphenyl)methyl]this compound | researchgate.net |

Molecular Interactions with Biological Macromolecules (e.g., enzymes, receptors)

While specific studies on the molecular interactions of this compound itself are scarce, research on derivatives of related heterocyclic and cyclic compounds provides significant insight into how such structures can bind to and modulate the function of biological macromolecules like enzymes and receptors. The interaction is typically governed by the molecule's three-dimensional shape and the nature of its functional groups, which determine its ability to form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds within the active or binding site of a protein.

For example, various heterocyclic derivatives have been shown to interact with and inhibit enzymes involved in inflammation and neurotransmitter metabolism. Chalcone derivatives can interact with and inhibit lipoxygenase (LOX) enzymes, with aromatic rings of the ligands forming key interactions within the enzyme's binding site. nih.gov Dihydrofuran-2-one derivatives have been studied as potential inhibitors of the MAO-B enzyme, with theoretical models showing that their interaction energies and inhibition constants are comparable to known drugs. cerradopub.com.br Similarly, hydrazone derivatives can act as potent and selective inhibitors of the hMAO-A enzyme, with docking studies revealing strong hydrogen bonding and π-π interactions with active site residues. mdpi.com

In the context of receptors, N-arylpiperazine derivatives, which contain a heterocyclic ring system, have been shown to bind to dopamine (B1211576) D2 and D3 receptors. nih.gov Their binding is characterized by hydrophobic interactions and hydrogen bonds with specific residues in the receptor's binding pocket. nih.gov Pyridone-based derivatives have been developed as agonists for the cannabinoid receptor type 2 (CB2R), where the scaffold provides optimal lipophilicity for hydrophobic interactions with key residues like W194 and F117. mdpi.com Furthermore, piperidine (B6355638) derivatives have been identified as antagonists for the histamine (B1213489) H3 receptor, where the piperidine moiety is a critical structural feature for high-affinity binding. researchgate.net These examples collectively demonstrate that cyclic structures, including those related to this compound, can serve as scaffolds for designing molecules that specifically interact with biological macromolecules.

| Derivative Class | Biological Target | Type of Interaction | Reference |

|---|---|---|---|

| Chalcone Derivatives | Lipoxygenase (LOX) Enzymes | Interaction of aromatic protons with the enzyme. | nih.gov |

| Dihydrofuran-2-one Derivatives | Monoamine Oxidase B (MAO-B) | Theoretical binding suggesting inhibitory potential. | cerradopub.com.br |

| N-arylpiperazine Derivatives | Dopamine D2/D3 Receptors | Hydrophobic interactions and hydrogen bonds. | nih.gov |

| Pyridone-based Derivatives | Cannabinoid Receptor 2 (CB2R) | Hydrophobic interactions with key residues (W194, F117). | mdpi.com |

| Piperidine Derivatives | Histamine H3 Receptor (H3R) | Piperidine moiety is a critical structural element for affinity. | researchgate.net |

Mechanistic Insights into Biosynthetic Pathways Involving this compound Precursors

The formation of complex cyclic molecules in nature, including those with lactone or lactol features, originates from simpler, often linear, precursor molecules derived from primary metabolism. The biosynthetic pathways that convert these precursors into cyclic structures involve a series of enzymatic modifications such as oxidation, reduction, and cyclization.

Anabolic pathways are responsible for building complex molecules from simpler ones, requiring energy input. byjus.comvedantu.com Key precursor pools for secondary metabolites include acetyl-CoA (leading to fatty acids and polyketides) and intermediates of glycolysis and the pentose (B10789219) phosphate (B84403) pathway (leading to isoprenoids). byjus.comvedantu.com For example, the biosynthesis of many fungal secondary metabolites and insect pheromones starts from fatty acid precursors. researchgate.netmdpi.com These linear chains can be modified by enzymes like desaturases and cytochrome P450s to introduce double bonds and hydroxyl groups, which then serve as reactive handles for subsequent cyclization reactions. researchgate.net The biosynthesis of the pheromone exo-brevicomin, for instance, is thought to involve steps catalyzed by a desaturase, P450s, and a short-chain dehydrogenase acting on a long-chain fatty acid precursor. researchgate.net

Another major route to cyclic natural products is the isoprenoid pathway. In plants and some microorganisms, the methylerythritol phosphate (MEP) pathway produces the five-carbon building blocks for all isoprenoids. nih.gov The colonization of plant roots by arbuscular mycorrhizal fungi can strongly induce the expression of key enzymes in this pathway, such as DXS and DXR, leading to the accumulation of apocarotenoids, which are cyclic isoprenoid derivatives. nih.gov

The formation of the this compound derivative by M. robertsii from 4-n-nonylphenol provides a clear mechanistic example. researchgate.net Here, the precursor is not a natural fatty acid but a xenobiotic with a long aliphatic chain. The fungus utilizes its enzymatic machinery, likely involving cytochrome P450-mediated oxidation, to perform an intramolecular cyclization of the nonyl chain, followed by oxidation to create the this compound structure. researchgate.net This demonstrates how a biosynthetic-like pathway can be adapted to metabolize and structurally transform an unnatural precursor.

| Precursor Type/Pathway | Key Intermediates/Enzymes | Example of Final Product Class | Reference |

|---|---|---|---|

| Fatty Acid Metabolism | Acetyl-CoA, Desaturases, P450s | Insect Pheromones (e.g., exo-Brevicomin), Polyketides | researchgate.net |

| Isoprenoid Biosynthesis (MEP Pathway) | Deoxyxylulose-5-phosphate (DXP), DXS, DXR | Carotenoids, Apocarotenoids, Terpenes | nih.gov |